
tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H23BrN2O3 and a molecular weight of 383.28 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a bromobenzoyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the benzoyl group undergoes substitution with various nucleophiles under controlled conditions.
Key findings :
-
NAS proceeds efficiently with soft nucleophiles (e.g., amines, phenols) in polar aprotic solvents.
-
Suzuki couplings require anhydrous conditions and inert atmospheres for optimal catalyst activity .
Carbamate Hydrolysis
The tert-butyl carbamate group is cleaved under acidic or basic conditions to yield the free amine.
Conditions | Reagents | Time | Product | Yield | Source |
---|---|---|---|---|---|
Acidic hydrolysis | TFA/DCM (1:4 v/v), RT, 4 h | 1-(3-bromobenzoyl)piperidin-4-amine | 95% | ||
Basic hydrolysis | 2N NaOH, dioxane, reflux, 6 h | Same as above | 88% |
Notes :
-
Trifluoroacetic acid (TFA) achieves near-quantitative deprotection without side reactions .
-
Basic hydrolysis may require extended reaction times to avoid piperidine ring degradation.
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons participate in oxidation and alkylation reactions.
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 8 h | Quaternary ammonium derivative | 83% | |
Oxidation | mCPBA, CHCl₃, 0°C to RT, 3 h | N-Oxide analog | 68% |
Mechanistic insights :
-
mCPBA selectively oxidizes the piperidine nitrogen without affecting the carbamate.
-
Alkylation at nitrogen enhances solubility in aqueous media .
Cross-Coupling Reactions
The bromobenzoyl group participates in transition-metal-catalyzed cross-couplings.
Optimization data :
-
Buchwald–Hartwig reactions require rigorous exclusion of oxygen .
-
Sonogashira couplings benefit from copper co-catalysis to suppress alkyne homocoupling .
Stability and Side Reactions
The compound exhibits limited thermal stability above 150°C, with decomposition pathways including:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate is primarily studied for its potential therapeutic properties. The piperidine scaffold is prevalent in many drugs, suggesting that this compound might interact with various receptors and enzymes involved in disease processes.
Potential Therapeutic Areas:
- Inflammatory Diseases : The compound has been investigated for its ability to modulate pathways associated with inflammation. Research indicates that it may act as an inhibitor of enzymes involved in inflammatory responses, such as those linked to pyroptosis—a form of programmed cell death associated with inflammation .
- Cancer Treatment : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Its structural characteristics allow it to potentially induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Data Tables
Case Study 1: Inhibition of Pyroptosis
A study focusing on the inhibition of the NLRP3 inflammasome pathway demonstrated that compounds similar to this compound could effectively reduce pyroptotic cell death in macrophages. The compound was evaluated for its ability to prevent ATP-induced cell death, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays have shown that derivatives of piperidine can induce significant cytotoxicity in various cancer cell lines. For instance, related compounds demonstrated effective inhibition of cell proliferation at nanomolar concentrations, indicating that this compound could follow similar patterns of activity .
Wirkmechanismus
The mechanism of action of tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The piperidine ring can interact with various biological pathways, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate include:
- tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(3-chlorobenzoyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(3-fluorobenzoyl)piperidin-4-ylcarbamate
These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different halogens (bromine, chlorine, fluorine) can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Biologische Aktivität
Chemical Structure and Properties
tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate, with the CAS number 1286265-77-7, has a molecular formula of C17H23BrN2O3 and a molecular weight of approximately 383.29 g/mol. This compound features a piperidine ring, a tert-butyl group, and a 3-bromobenzoyl substituent, which are critical for its biological activity and potential therapeutic applications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest effective interactions with bacterial enzymes, leading to bactericidal effects against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) .
The mechanisms underlying the biological activity of this compound involve:
- Nucleophilic Aromatic Substitution : This reaction can modify the bromobenzoyl group to introduce different substituents, potentially enhancing biological activity.
- Hydrolysis of Carbamate Group : Under acidic or basic conditions, the carbamate can hydrolyze, releasing the piperidine moiety and altering the compound's pharmacological profile .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. The compound's ability to reduce interleukin-1β (IL-1β) release in stimulated macrophages indicates its potential as an anti-inflammatory agent .
Case Studies
A notable case study involved testing the compound's efficacy in inhibiting pyroptosis in THP-1 cells. The results indicated a concentration-dependent inhibition of IL-1β release and reduced cell death, showcasing its potential therapeutic applications in inflammatory diseases .
Comparative Analysis
Compound Name | Similarity | Key Features |
---|---|---|
Tert-butyl piperidin-4-ylcarbamate | 0.98 | Lacks bromobenzoyl group; simpler structure |
Tert-butyl (4-methylpiperidin-4-yl)carbamate | 0.96 | Methyl substitution instead of bromobenzoyl |
Tert-butyl piperidin-4-ylcarbamate hydrochloride | 0.98 | Salt form; altered solubility profile |
Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 0.91 | Contains methylamino group; different biological properties |
This table illustrates that while this compound shares structural similarities with other compounds, its unique bromobenzoyl substitution contributes to its distinct biological activities and therapeutic potential .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(3-bromobenzoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJMIGIIMQIYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.